An In-Depth Technical Guide to (3-Carbamoyl-5-chlorophenyl)boronic acid: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to (3-Carbamoyl-5-chlorophenyl)boronic acid: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Carbamoyl-5-chlorophenyl)boronic acid, a specialized organic compound, has emerged as a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique trifunctional structure—featuring a boronic acid, a carbamoyl group, and a chloro substituent on a phenyl ring—offers medicinal chemists a versatile scaffold for creating novel drug candidates. This technical guide provides a comprehensive overview of (3-Carbamoyl-5-chlorophenyl)boronic acid, including its chemical identity, physicochemical properties, a representative synthetic approach, and its critical role in modern drug discovery, primarily through the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Ascendancy of Boronic Acids in Drug Discovery
The landscape of modern drug discovery has been revolutionized by the advent of efficient and selective synthetic methodologies. Among these, palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon bonds, the fundamental framework of most pharmaceutical agents. Boronic acids, first synthesized in 1860, have risen to prominence as key reagents in these transformations due to their versatile reactivity, stability, and relatively low toxicity.[1] The 2010 Nobel Prize in Chemistry, awarded for palladium-catalyzed cross-couplings in organic synthesis, underscored the profound impact of reactions like the Suzuki-Miyaura coupling, where boronic acids are essential partners.
These organoboron compounds are now integral to the synthesis of a wide array of approved drugs, including the proteasome inhibitor bortezomib (Velcade®) for multiple myeloma and the β-lactamase inhibitor vaborbactam.[2] The boronic acid moiety itself is often a bioisostere for carboxylic acids and can form reversible covalent bonds with diols, a property exploited in various therapeutic and diagnostic applications. Substituted phenylboronic acids, such as the subject of this guide, provide a modular approach to systematically explore a drug candidate's structure-activity relationship (SAR), enabling the fine-tuning of its pharmacological properties.
Chemical Identity and Physicochemical Properties
(3-Carbamoyl-5-chlorophenyl)boronic acid is a trifunctionalized aromatic compound that serves as a versatile intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 957120-53-5 | |
| Molecular Formula | C₇H₇BClNO₃ | |
| Molecular Weight | 199.40 g/mol | |
| IUPAC Name | (3-Carbamoyl-5-chlorophenyl)boronic acid | |
| Synonyms | 3-Borono-5-chlorobenzamide, 3-(Aminocarbonyl)-5-chlorobenzeneboronic acid | |
| Appearance | White to off-white solid (Typical for related compounds) | Inferred from related compounds |
| Melting Point | Data not available. For the related compound 3-Chlorophenylboronic acid: 185-189 °C. | |
| Solubility | Data not available. Phenylboronic acids are generally soluble in organic solvents like DMF, ethyl acetate, and dichloromethane, with poor solubility in water. | Inferred from related compounds |
Molecular Structure:
Spectroscopic Data:
While specific, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for (3-Carbamoyl-5-chlorophenyl)boronic acid is limited, researchers can expect characteristic signals corresponding to the substituted phenyl ring, the carbamoyl protons, and the boronic acid hydroxyl protons. It is important to note that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex NMR spectra.[3]
Synthesis of (3-Carbamoyl-5-chlorophenyl)boronic acid: A Representative Protocol
The synthesis of substituted phenylboronic acids typically involves the borylation of an organometallic intermediate, which is in turn generated from a corresponding aryl halide. A common and effective strategy is the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.
Below is a generalized, representative protocol for the synthesis of (3-Carbamoyl-5-chlorophenyl)boronic acid, based on established methods for preparing similar compounds from brominated precursors.[4] The starting material, 3-bromo-5-chlorobenzamide, is a known chemical entity.[5]
Experimental Protocol:
Step 1: Lithiation of 3-Bromo-5-chlorobenzamide
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To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-chlorobenzamide (1.0 eq) and anhydrous tetrahydrofuran (THF).
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Cool the resulting solution or slurry to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (2.2 eq) dropwise, maintaining the internal temperature below -70 °C.
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Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the organolithium intermediate.
Step 2: Borylation
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To the cold organolithium solution, slowly add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Isolation
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Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl), adjusting the pH to approximately 2-3.
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Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
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Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude product.
Step 4: Purification
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The crude (3-Carbamoyl-5-chlorophenyl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture like ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are extremely reactive towards water and oxygen. The use of flame-dried glassware and an inert atmosphere is critical to prevent quenching of the reagent and to ensure high yields.
-
Low Temperature (-78 °C): The lithiation and borylation steps are performed at very low temperatures to control the high reactivity of the organolithium species, preventing side reactions such as reaction with the carbamoyl group or degradation.
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Acidic Workup: The borate ester intermediate formed after the addition of triisopropyl borate is stable. Acidic hydrolysis is required to convert it to the desired boronic acid.
Workflow Diagram:
Caption: A representative workflow for the synthesis of (3-Carbamoyl-5-chlorophenyl)boronic acid.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary and most powerful application of (3-Carbamoyl-5-chlorophenyl)boronic acid in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl or heteroaryl halide (or triflate).
The Catalytic Cycle:
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
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Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/heteroaryl halide (R¹-X) to form a Pd(II) intermediate.
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Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Significance of (3-Carbamoyl-5-chlorophenyl)boronic acid in this context:
This specific boronic acid allows for the introduction of a 3-carbamoyl-5-chlorophenyl moiety into a target molecule. This is significant for several reasons:
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Hydrogen Bonding: The carbamoyl group (-CONH₂) is an excellent hydrogen bond donor and acceptor, which can facilitate crucial interactions with biological targets like enzymes and receptors.
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Modulation of Physicochemical Properties: The presence of the carbamoyl and chloro groups influences the solubility, lipophilicity, and electronic properties of the final compound, which are critical for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).
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Scaffold for Further Diversification: The phenyl ring itself serves as a rigid scaffold to which other pharmacophoric elements can be attached.
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Site-Selective Reactions: In molecules with multiple halide substituents, the reactivity can sometimes be tuned to achieve site-selective couplings.[1]
Safety and Handling
As with all laboratory chemicals, (3-Carbamoyl-5-chlorophenyl)boronic acid should be handled with appropriate care. Based on safety data sheets (SDS) for similar boronic acids, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid breathing dust. Use in a well-ventilated area or a fume hood.
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Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[6]
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Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may dehydrate to form boroxines.
Conclusion
(3-Carbamoyl-5-chlorophenyl)boronic acid represents a sophisticated and highly useful building block for medicinal chemists and drug development professionals. Its trifunctional nature provides a pre-packaged set of chemical features—a reactive handle for C-C bond formation, a key hydrogen-bonding group, and a lipophilic/electron-withdrawing substituent—that are highly desirable in the design of modern therapeutics. As the demand for novel, highly specific, and potent drugs continues to grow, the strategic use of such well-designed intermediates will remain a cornerstone of successful drug discovery programs.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44119639, (4-Carbamoyl-3-chlorophenyl)boronic acid. Retrieved from [Link].
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PubChem. (n.d.). (3-Carbamoyl-5-chlorophenyl)boronic acid. Retrieved from [Link]
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ResearchGate. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). SUPPLEMENTARY MATERIAL. Retrieved from [Link]
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Singh, A. P., & Kumar, S. (2018). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical shifts of 3BrPBA with DFT (B3LYP 6-311++G(d,p)) method in DMSO. ResearchGate. Retrieved from [Link]
- Thomas, S. P., & Aggarwal, V. K. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies.
- U.S. Patent No. 9,440,927. (2016). Process for preparation of substituted 3'-hydroazino-diphenyl-3-carboxylic acid compounds. Washington, DC: U.S.
- U.S. Patent No. US5436344A. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Washington, DC: U.S.
- European Patent No. EP 2213654 A1. (2010). Process for preparing 2-amino-5-bromobenzamide derivatives.
- World Intellectual Property Organization. (2021). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
- European Patent No. EP 3810602 B1. (2022). COMPOUNDS.
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